Chlorotrianisene

Description

Small white crystals or white powder. Softens at 226 °F. Odorless. (NTP, 1992)

This compound is a chloroalkene. It has a role as an estrogen receptor modulator, an antineoplastic agent and a xenoestrogen. It derives from a hydride of a stilbene.

This compound is an orally bioavailable, highly lipophilic, synthetic triphenylethylene (TPE) derivative and selective estrogen receptor modulator (SERM), with predominantly estrogenic but also antiestrogenic activities. Upon administration, this compound binds to estrogen receptors (ER) and, depending on the responsive target cells, either activates or blocks ER activity. This modulates the expression of ER-responsive genes in a tissue-specific manner. This agent may increase bone mineral density, modify the lipid profile and ameliorate vasomotor symptoms. This compound inhibits the pituitary secretion of the gonadotropins luteinizing hormone (LH) and follicle-stimulating hormone (FSH) through a negative feedback mechanism.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1982 and has 2 investigational indications.

A powerful synthetic, non-steroidal estrogen.

Properties

IUPAC Name |

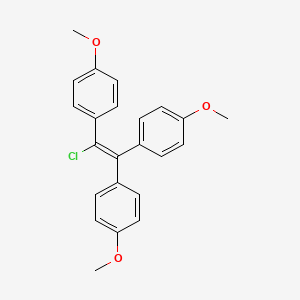

1-[1-chloro-2,2-bis(4-methoxyphenyl)ethenyl]-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClO3/c1-25-19-10-4-16(5-11-19)22(17-6-12-20(26-2)13-7-17)23(24)18-8-14-21(27-3)15-9-18/h4-15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFPSDSIWYFKGBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)OC)Cl)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClO3 | |

| Record name | CHLOROTRIANISENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20023 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021299 | |

| Record name | Chlorotrianisene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Small white crystals or white powder. Softens at 226 °F. Odorless. (NTP, 1992), Solid | |

| Record name | CHLOROTRIANISENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20023 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorotrianisene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014414 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 0.1 mg/mL at 66 °F (NTP, 1992), PRACTICALLY INSOL IN WATER; SOL IN ALCOHOL 0.28 G/100 ML; IN ETHER 3.6 G/100 ML; SOL IN GLACIAL ACETIC ACID, CARBON TETRACHLORIDE, VEGETABLE OILS, 1 G SOL IN 360 ML OF METHANOL, 7 ML ACETONE, 2.5 ML BENZENE, IN ABOUT 1.5 ML CHLOROFORM; PRACTICALLY INSOL IN 2,2,4-TRIMETHYLPENTANE, 1.99e-04 g/L | |

| Record name | CHLOROTRIANISENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20023 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROTRIANISENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3302 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chlorotrianisene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014414 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

CRYSTALS FROM METHANOL, SMALL WHITE CRYSTALS, OR AS CRYSTALLINE POWDER; EXHIBITS POLYMORPHISM | |

CAS No. |

569-57-3 | |

| Record name | CHLOROTRIANISENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20023 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorotrianisene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=569-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorotrianisene [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorotrianisene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00269 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | chlorotrianisene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10108 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlorotrianisene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorotrianisene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.472 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROTRIANISENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V5034L121 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLOROTRIANISENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3302 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chlorotrianisene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014414 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

237 to 241 °F (NTP, 1992), 113-114, 114-116 °C, 115 °C | |

| Record name | CHLOROTRIANISENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20023 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorotrianisene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00269 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHLOROTRIANISENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3302 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chlorotrianisene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014414 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Historical Development of Chlorotrianisene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorotrianisene, a synthetic, non-steroidal estrogen, holds a significant place in the history of medicinal chemistry. First synthesized in the mid-20th century, it emerged as a clinically important selective estrogen receptor modulator (SERM).[1] This technical guide provides a comprehensive overview of the core synthesis pathway of this compound, its historical development, detailed experimental protocols, and an examination of its mechanism of action.

Historical Development

The development of this compound is rooted in the broader exploration of synthetic estrogens in the mid-20th century. Following the discovery of diethylstilbestrol (DES), a potent non-steroidal estrogen, researchers sought to develop analogs with improved therapeutic profiles. This compound, also known as tri-p-anisylchloroethylene (TACE), was introduced for medical use in 1952.[2] It belongs to the triphenylethylene class of compounds, which also includes the well-known SERM, tamoxifen.[2]

Early research focused on modifying the structure of triphenylethylene to enhance estrogenic activity and oral bioavailability. The introduction of three p-methoxyphenyl (anisyl) groups and a chlorine atom proved to be a key innovation, leading to a compound with prolonged estrogenic effects due to its storage in and slow release from adipose tissue. This compound acts as a prodrug, undergoing metabolic activation in the liver to its more active desmethylated form.[2]

Core Synthesis Pathway

The most common and historically significant synthesis of this compound proceeds through a two-step process: a Grignard reaction to create a tertiary alcohol intermediate, followed by a dehydration and chlorination step. The synthesis begins with readily available starting materials, anisole and carbon tetrachloride, which are used to prepare the key intermediate, 4,4'-dimethoxybenzophenone.

Step 1: Friedel-Crafts Acylation for the Synthesis of 4,4'-Dimethoxybenzophenone

The synthesis of the ketone precursor, 4,4'-dimethoxybenzophenone, is typically achieved through a Friedel-Crafts acylation of anisole. While direct acylation with phosgene or carbon tetrachloride can be used, a common laboratory and industrial method involves the reaction of anisole with carbon tetrachloride in the presence of a Lewis acid catalyst, such as aluminum chloride, followed by hydrolysis.

A related and well-documented procedure is the Friedel-Crafts acylation of anisole with an acyl chloride, such as acetyl chloride, which illustrates the general principles of this reaction.[3][4][5]

Step 2: Grignard Reaction and Subsequent Dehydration/Chlorination

The core of the this compound synthesis involves the reaction of a Grignard reagent, p-anisyl magnesium bromide, with 4,4'-dimethoxybenzophenone. This reaction forms the tertiary alcohol intermediate, 1,1,2-tris(p-methoxyphenyl)ethanol. Subsequent treatment of this alcohol with a dehydrating and chlorinating agent, such as hydrogen chloride, yields this compound. A similar Grignard reaction approach has been documented for the synthesis of related triarylethylene compounds.[6]

Quantitative Data

| Step | Reaction | Reactants | Reagents/Catalysts | Typical Yield | Reference |

| 1 | Friedel-Crafts Acylation | Anisole, Carbon Tetrachloride | Aluminum Chloride | ~70-80% | General Knowledge |

| 2 | Grignard Reaction & Dehydration/Chlorination | 4,4'-Dimethoxybenzophenone, p-Anisyl Magnesium Bromide | Hydrogen Chloride | ~60-70% | Inferred from similar syntheses |

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound, adapted from established procedures for similar transformations.

Protocol 1: Synthesis of 4,4'-Dimethoxybenzophenone (Friedel-Crafts Acylation)

Materials:

-

Anisole

-

Carbon tetrachloride

-

Anhydrous aluminum chloride

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (concentrated)

-

Ice

-

Sodium bicarbonate (saturated solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, suspend anhydrous aluminum chloride in anhydrous dichloromethane.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of anisole and carbon tetrachloride in dichloromethane from the dropping funnel to the stirred suspension. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.

-

Cool the reaction mixture and pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude 4,4'-dimethoxybenzophenone can be purified by recrystallization from ethanol.

Protocol 2: Synthesis of this compound (Grignard Reaction and Dehydration/Chlorination)

Materials:

-

4-Bromobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (for initiation)

-

4,4'-Dimethoxybenzophenone

-

Hydrogen chloride (gas or concentrated solution)

-

Anhydrous sodium sulfate

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

-

Preparation of p-Anisyl Magnesium Bromide: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings. Add a small crystal of iodine.

-

Add a small amount of a solution of 4-bromoanisole in anhydrous diethyl ether or THF to the flask. Gentle warming may be required to initiate the Grignard reaction, which is indicated by the disappearance of the iodine color and the start of bubbling.

-

Once the reaction has started, add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Grignard Reaction: Cool the Grignard reagent to 0 °C. Slowly add a solution of 4,4'-dimethoxybenzophenone in anhydrous diethyl ether or THF from the dropping funnel.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Work-up and Chlorination: Carefully pour the reaction mixture into a mixture of ice and a dilute acid (e.g., hydrochloric acid or sulfuric acid) to hydrolyze the magnesium alkoxide.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent to obtain the crude tertiary alcohol, 1,1,2-tris(p-methoxyphenyl)ethanol.

-

Dissolve the crude alcohol in a suitable solvent (e.g., glacial acetic acid or chloroform) and pass dry hydrogen chloride gas through the solution, or treat with concentrated hydrochloric acid, until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into water and extract with an organic solvent.

-

Wash the organic layer with water, sodium bicarbonate solution, and brine.

-

Dry the organic layer and remove the solvent. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Mechanism of Action

This compound exerts its biological effects by interacting with estrogen receptors (ERs), specifically ERα and ERβ. As a SERM, it exhibits tissue-selective agonist or antagonist activity.

In tissues like bone, this compound can act as an estrogen agonist, helping to maintain bone density. In other tissues, such as the breast and uterus, it can act as an antagonist, blocking the effects of endogenous estrogens. This tissue-selective action is a hallmark of SERMs and is attributed to the differential recruitment of co-activator and co-repressor proteins to the estrogen receptor complex in different cell types.

Conclusion

The synthesis of this compound represents a classic example of multi-step organic synthesis, employing fundamental reactions like the Friedel-Crafts acylation and the Grignard reaction. Its historical development as an early synthetic estrogen and a selective estrogen receptor modulator highlights the evolution of medicinal chemistry in the 20th century. Understanding its synthesis and mechanism of action continues to be relevant for researchers in drug development and those interested in the history of steroid and non-steroid hormone analogs.

References

- 1. academic.oup.com [academic.oup.com]

- 2. odp.library.tamu.edu [odp.library.tamu.edu]

- 3. condor.depaul.edu [condor.depaul.edu]

- 4. websites.umich.edu [websites.umich.edu]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. Synthesis and antiestrogenic activity of [3,4-dihydro-2-(4-methoxyphenyl)-1-naphthalenyl][4-[2-(1-pyrrolidinyl)ethoxy]-phenyl]methanone, methanesulfonic acid salt - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Core Mechanism of Action of Chlorotrianisene as a Selective Estrogen Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chlorotrianisene (CTA), a nonsteroidal synthetic estrogen, is recognized as one of the pioneering Selective Estrogen Receptor Modulators (SERMs). This technical guide provides a comprehensive analysis of its mechanism of action, focusing on its interaction with estrogen receptors (ERs), the influence of its active metabolite, and the molecular basis for its tissue-specific agonist and antagonist effects. While quantitative data on its direct interaction with ER subtypes and co-regulators is limited in publicly available literature, this guide synthesizes the current understanding and outlines the experimental approaches necessary for a more complete characterization.

Introduction: The Dual Nature of this compound

This compound (TACE) is a triphenylethylene derivative that exhibits both estrogenic and antiestrogenic properties, a hallmark of SERMs.[1][2] Unlike pure estrogen agonists or antagonists, CTA's activity is context-dependent, varying across different tissues. This tissue selectivity is fundamental to its therapeutic potential and complex pharmacological profile. A critical aspect of CTA's pharmacology is its role as a prodrug; it is metabolized in the liver to its more active form, desmethylthis compound (DMCTA), which is primarily responsible for its biological effects.[2]

Molecular Interaction with Estrogen Receptors

The cornerstone of CTA's mechanism of action lies in its interaction with the two main estrogen receptor subtypes, ERα and ERβ. These receptors are ligand-activated transcription factors that, upon binding to an estrogenic compound, undergo a conformational change, dimerize, and bind to estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.

Binding Affinity to ERα and ERβ

Quantitative data on the binding affinities of this compound and its active metabolite, desmethylthis compound, to ERα and ERβ is sparse. One study reported a Ki of 500 nM and an EC50 of 28 nM for this compound in MCF-7 cells, which endogenously express estrogen receptors.[3] However, the specific contributions of ERα and ERβ to this observation were not delineated. Another source indicates a relative binding affinity (RBA) for CTA of 1.74 for ERα and 15.30 for ERβ , suggesting a preferential binding to ERβ, though the reference compound and conditions were not specified, making direct comparisons challenging.

Table 1: Summary of Reported Binding and Activity Data for this compound

| Compound | Parameter | Value | Cell Line/System | Receptor Subtype |

| This compound | Ki | 500 nM | MCF-7 | Not Specified |

| This compound | EC50 | 28 nM | MCF-7 | Not Specified |

Note: The lack of comprehensive, directly comparable binding data for both CTA and DMCTA to purified ERα and ERβ represents a significant knowledge gap.

The Role of Co-regulators in Tissue-Specific Activity

The tissue-specific agonist and antagonist effects of SERMs are largely determined by the differential recruitment of coactivator and corepressor proteins to the ligand-ER complex.[4]

-

Agonist Action: In tissues where CTA acts as an agonist, the binding of its active metabolite, DMCTA, to the ER likely induces a conformational change that promotes the recruitment of coactivators (e.g., members of the p160 family like SRC-1, SRC-2, and SRC-3). These coactivators then facilitate the assembly of the transcriptional machinery, leading to the expression of estrogen-responsive genes.

-

Antagonist Action: In tissues where it exhibits an antagonist effect, the DMCTA-ER complex is thought to adopt a different conformation. This conformation hinders the binding of coactivators and may instead promote the recruitment of corepressors (e.g., NCoR, SMRT).[4] Corepressors recruit histone deacetylases (HDACs) to the promoter, leading to chromatin condensation and transcriptional repression.

The specific profile of coactivators and corepressors recruited by the DMCTA-ER complex in different tissues has not been extensively characterized in the available literature. This remains a key area for future research to fully elucidate the molecular basis of CTA's SERM activity.

Signaling Pathways and Logical Relationships

The mechanism of action of this compound as a SERM can be visualized as a series of interconnected events, from metabolic activation to the differential regulation of gene expression in various target tissues.

Detailed Methodologies for Key Experiments

A thorough understanding of CTA's SERM profile requires a suite of well-defined experimental assays. The following are detailed protocols for key experiments cited in the characterization of SERMs.

Estrogen Receptor Competitive Binding Assay

This assay is fundamental for determining the binding affinity of a compound to ERα and ERβ.

Objective: To determine the concentration of a test compound that inhibits 50% of the binding of a radiolabeled estrogen (e.g., [³H]-Estradiol) to the estrogen receptor (IC50), from which the inhibitory constant (Ki) can be calculated.

Materials:

-

Purified recombinant human ERα and ERβ

-

[³H]-Estradiol

-

Test compound (this compound or Desmethylthis compound)

-

Assay buffer (e.g., TEG buffer: 10 mM Tris, 1.5 mM EDTA, 10% glycerol, pH 7.4, with dithiothreitol added just before use)[1]

-

Hydroxylapatite (HAP) slurry

-

Scintillation cocktail and vials

-

Microcentrifuge tubes

Procedure:

-

Prepare serial dilutions of the test compound and a reference estrogen (unlabeled estradiol).

-

In microcentrifuge tubes, combine the assay buffer, a fixed concentration of [³H]-Estradiol, and either the test compound, unlabeled estradiol (for standard curve), or buffer alone (for total binding).

-

Add the purified ERα or ERβ to each tube and incubate to allow binding to reach equilibrium.

-

To separate bound from unbound radioligand, add HAP slurry to each tube and incubate on ice.

-

Centrifuge the tubes to pellet the HAP-receptor complexes.

-

Wash the pellets multiple times with assay buffer to remove unbound [³H]-Estradiol.

-

Resuspend the final pellet in ethanol and transfer to a scintillation vial with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Plot the percentage of bound [³H]-Estradiol against the log concentration of the competitor to determine the IC50 value.

Reporter Gene Assay for Estrogenic Activity

This cell-based assay measures the ability of a compound to activate or inhibit ER-mediated gene transcription.

Objective: To quantify the estrogenic (agonist) or antiestrogenic (antagonist) activity of a test compound by measuring the expression of a reporter gene (e.g., luciferase) under the control of an estrogen response element (ERE).[5]

Materials:

-

A suitable human cell line (e.g., MCF-7 or HeLa)

-

Expression vectors for human ERα and ERβ

-

A reporter plasmid containing an ERE-driven luciferase gene (e.g., pERE-Luc)

-

A control plasmid for normalization (e.g., expressing Renilla luciferase)

-

Cell culture medium (phenol red-free)

-

Transfection reagent

-

Test compound

-

Luciferase assay reagents

Procedure:

-

Seed cells in multi-well plates.

-

Co-transfect the cells with the ER expression vector, the ERE-luciferase reporter plasmid, and the control plasmid.

-

After transfection, treat the cells with various concentrations of the test compound (for agonist activity) or the test compound in the presence of a fixed concentration of estradiol (for antagonist activity).

-

Incubate the cells for 24-48 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.

-

Plot the normalized luciferase activity against the log concentration of the test compound to determine EC50 (for agonists) or IC50 (for antagonists).[5]

In Vivo Uterotrophic Assay

This in vivo assay is a standard method for assessing the estrogenic or antiestrogenic activity of a compound by measuring its effect on uterine weight in rodents.[6]

Objective: To determine the ability of a test substance to elicit an increase (agonist) or inhibit an estrogen-induced increase (antagonist) in uterine weight in immature or ovariectomized female rats.

Materials:

-

Immature (e.g., 21-22 days old) or adult ovariectomized female rats

-

Test compound

-

Vehicle (e.g., corn oil)

-

Positive control (e.g., ethinyl estradiol)

-

Analytical balance

Procedure:

-

Acclimate the animals and randomize them into treatment groups.

-

Administer the test compound, vehicle, or positive control daily for three consecutive days via oral gavage or subcutaneous injection.

-

On the fourth day, euthanize the animals and carefully dissect the uteri, trimming away fat and connective tissue.

-

Record the wet weight of each uterus. The blotted weight (after gently pressing on filter paper) can also be recorded.

-

For antagonist studies, co-administer the test compound with a known estrogen.

-

Analyze the data for statistically significant increases or decreases in uterine weight compared to the control groups.

Conclusion and Future Directions

This compound stands as a historically significant SERM, demonstrating the feasibility of designing compounds with tissue-selective estrogenic and antiestrogenic activities. Its mechanism of action is predicated on its metabolic activation to desmethylthis compound and the subsequent interaction of this metabolite with ERα and ERβ. The resulting tissue-specific effects are a consequence of the differential recruitment of coactivators and corepressors to the ligand-ER complex.

However, a comprehensive, quantitative understanding of CTA's SERM activity is hampered by a lack of specific data. Future research should prioritize:

-

Quantitative Binding Assays: Determining the Ki values of both this compound and desmethylthis compound for purified human ERα and ERβ is essential for a precise understanding of their receptor binding profiles.

-

Co-regulator Recruitment Assays: Techniques such as time-resolved fluorescence resonance energy transfer (TR-FRET) or mammalian two-hybrid assays should be employed to identify and quantify the recruitment of a panel of coactivators and corepressors to the DMCTA-ERα and DMCTA-ERβ complexes.

-

Tissue-Specific Gene Expression Profiling: High-throughput transcriptomic studies (e.g., RNA-sequencing) in various estrogen-responsive cell lines and animal tissues treated with DMCTA would provide a global view of the genes regulated by this compound and offer insights into its tissue-specific effects.

By addressing these knowledge gaps, a more complete and detailed picture of the molecular pharmacology of this compound can be constructed, providing valuable insights for the design and development of next-generation SERMs with improved therapeutic profiles.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Nuclear Receptor Modulation - Role of Coregulators in Selective Estrogen Receptor Modulator (SERM) Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. oecd.org [oecd.org]

Unraveling Chlorotrianisene: A Technical Guide to its Discovery, Research Timeline, and Scientific Applications

For Immediate Release

[City, State] – December 15, 2025 – A comprehensive technical guide detailing the discovery, research timeline, and experimental protocols related to the synthetic estrogen, Chlorotrianisene, has been compiled to serve as a vital resource for researchers, scientists, and drug development professionals. This in-depth guide provides a historical perspective on its development, quantitative data on its biological activity, and detailed methodologies for key experiments, offering a thorough understanding of this significant compound in the field of endocrinology and oncology.

This compound (TACE), a nonsteroidal estrogen, was first synthesized in the mid-20th century and introduced for medical use in the United States in 1952.[1] It emerged from the structural modification of diethylstilbestrol (DES) and belongs to the triphenylethylene group of compounds, which also includes the selective estrogen receptor modulators (SERMs) clomifene and tamoxifen.[1] Initially indicated for hormone replacement therapy to alleviate menopausal symptoms, it was also utilized in the treatment of certain types of breast and prostate cancer.[2] Its use has since declined with the advent of newer hormonal therapies.

Physicochemical and Pharmacokinetic Properties

This compound is a highly lipophilic molecule, a property that contributes to its prolonged duration of action due to storage in and slow release from adipose tissue.[1] It is a prodrug that is metabolically activated in the liver. The primary active metabolite is desmethylthis compound (DMCTA), formed via mono-O-demethylation catalyzed by cytochrome P450 enzymes.[3]

| Property | Value | Reference |

| Molecular Formula | C23H21ClO3 | --INVALID-LINK-- |

| Molar Mass | 380.86 g/mol | --INVALID-LINK-- |

| Melting Point | 114-116 °C | --INVALID-LINK-- |

| Solubility | Insoluble in water. Soluble in DMSO (76 mg/mL) and ethanol (< 1 mg/mL). | [4][5][6] |

Limited data is available on the specific human pharmacokinetic parameters of this compound.

Mechanism of Action and Biological Activity

This compound, through its active metabolite DMCTA, acts as an agonist of the estrogen receptors (ERs), primarily ERα and ERβ.[1] Upon binding to these receptors, the complex translocates to the nucleus and modulates the expression of estrogen-responsive genes. This can lead to both estrogenic and, in some contexts, antiestrogenic effects, qualifying it as a selective estrogen receptor modulator (SERM).[1]

| Parameter | Cell Line | Value | Reference |

| EC50 (Cell Growth Stimulation) | MCF-7 | 28 nM | --INVALID-LINK-- |

| Ki (Estrogen Receptor) | MCF-7 | 500 nM | --INVALID-LINK-- |

Key Experimental Protocols

Competitive Estrogen Receptor Binding Assay

This assay determines the relative binding affinity of a test compound to the estrogen receptor compared to the natural ligand, 17β-estradiol.

Materials:

-

Rat uterine cytosol preparation containing estrogen receptors.

-

Radiolabeled estradiol ([³H]-E2).

-

Unlabeled 17β-estradiol (for standard curve).

-

Test compound (this compound).

-

Assay buffer (TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).

-

Hydroxylapatite (HAP) slurry.

Procedure:

-

Prepare rat uterine cytosol as a source of estrogen receptors.[7]

-

Incubate a fixed concentration of [³H]-E2 with varying concentrations of unlabeled this compound and a constant amount of uterine cytosol.[7]

-

Incubations are carried out at 4°C for 18-24 hours to reach equilibrium.[7]

-

Separate bound from free [³H]-E2 by adding HAP slurry and washing the pellets.[7]

-

Quantify the amount of bound radioactivity using liquid scintillation counting.[7]

-

Generate a competition curve by plotting the percentage of [³H]-E2 binding against the logarithm of the competitor concentration.

-

Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]-E2.

Cell Proliferation Assay (MCF-7)

This assay assesses the effect of a compound on the proliferation of estrogen-receptor-positive breast cancer cells.

Materials:

-

MCF-7 human breast cancer cells.

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS).

-

Estrogen-free medium (phenol red-free medium with charcoal-stripped FBS).

-

Test compound (this compound).

-

MTT or other proliferation assay reagent.

Procedure:

-

Culture MCF-7 cells in standard medium.

-

Prior to the experiment, switch the cells to estrogen-free medium for a period (e.g., 72 hours) to deplete endogenous estrogens and synchronize the cells.[8]

-

Seed the cells in 96-well plates and allow them to attach.

-

Treat the cells with a range of concentrations of this compound for a specified period (e.g., 6 days).

-

Assess cell proliferation using an MTT assay, which measures the metabolic activity of viable cells.[9]

-

Read the absorbance at the appropriate wavelength.

-

Calculate the percentage of cell proliferation relative to a vehicle control and determine the EC50 value.

In Vivo Uterotrophic Assay in Rats

This bioassay evaluates the estrogenic activity of a substance by measuring the increase in uterine weight in immature or ovariectomized female rats.

Materials:

-

Immature female rats (e.g., 21 days old).[10]

-

Test substance (this compound).

-

Vehicle (e.g., corn oil).

-

Positive control (e.g., ethinyl estradiol).

Procedure:

-

House immature female rats under controlled environmental conditions.

-

Administer this compound daily for three consecutive days via oral gavage or subcutaneous injection.[10]

-

Include a vehicle control group and a positive control group.

-

On the day after the final dose, humanely euthanize the animals.

-

Dissect the uterus and carefully trim it free of adhering fat and mesentery.

-

Blot the uterus to remove excess fluid and record the wet weight.

-

A statistically significant increase in uterine weight compared to the vehicle control indicates estrogenic activity.

Signaling Pathway and Experimental Workflow Diagrams

Bioactivation and genomic signaling pathway of this compound.

Workflow for the in vivo rat uterotrophic assay.

Research and Development Timeline

-

Mid-20th Century: Synthesis of this compound as part of the exploration of synthetic alternatives to natural hormones.[2]

-

1952: this compound (TACE) is introduced for medical use in the United States.[1]

-

1970s: Studies begin to elucidate the metabolic activation of this compound and its prodrug nature.

-

1981: Research further characterizes the O-demethylation of this compound in rats, identifying desmethylthis compound as the active metabolite.[3]

-

Late 20th Century: The use of this compound declines with the development and preference for newer hormone therapies and selective estrogen receptor modulators with more favorable safety profiles.

This guide serves as a foundational document for understanding the scientific journey of this compound. The provided data and protocols are intended to aid in the design of new experiments and to provide context for the historical significance of this compound in the development of endocrine therapies.

References

- 1. A Gene Expression Biomarker Identifies Chemical Modulators of the Estrogen Receptor α (ERα) in a MCF-7 Microarray Compendium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure Function Relationships of Estrogenic Triphenylethylenes Related to Endoxifen and 4-Hydroxytamoxifen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Desmethylthis compound - Wikipedia [en.wikipedia.org]

- 4. The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. Pharmacokinetics, pharmacodynamics and safety of the novel C-X-C chemokine receptor 3 antagonist ACT-777991: Results from the first-in-human study in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The application of mechanistic absorption, distribution, metabolism and excretion studies and physiologically-based pharmacokinetic modeling in the discovery of the next-generation oral selective estrogen receptor degrader camizestrant to achieve an acceptable human pharmacokinetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Microarray and quantitative PCR analysis of gene expression profiles in response to treatment with tomato leaf extract in mcf-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Chlorotrianisene: A Technical Guide to its Prodrug Nature and Active Metabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorotrianisene (CTA), a synthetic nonsteroidal estrogen, has historically been utilized in hormone replacement therapy and for the management of certain cancers. Its clinical efficacy is not attributed to the parent compound itself, but rather to its bioactivation into more potent estrogenic molecules. This technical guide provides a comprehensive overview of this compound's role as a prodrug, detailing its metabolic activation, the characterization of its active metabolites, and the downstream signaling pathways it influences. This document synthesizes available data on its estrogenic activity, experimental protocols for its study, and presents a clear visualization of its metabolic fate.

Introduction

This compound, chemically known as 1,1',1''-(1-chloroethene-1,2,2-triyl)tris(4-methoxybenzene), is a triphenylethylene derivative.[1] While structurally related to other nonsteroidal estrogens like diethylstilbestrol (DES), this compound itself exhibits weak intrinsic estrogenic activity.[1] Its therapeutic effects are primarily mediated through its conversion in the liver to active metabolites that possess a higher affinity for estrogen receptors.[1][2] This conversion is a classic example of a prodrug strategy, where a pharmacologically inactive or less active compound is metabolized in vivo to an active drug. Understanding the metabolic pathway and the activity of the resulting metabolites is crucial for a complete comprehension of this compound's pharmacology.

Metabolic Activation of this compound

The primary site of this compound metabolism is the liver, where it undergoes oxidative demethylation mediated by the cytochrome P450 enzyme system.[1][2] This process involves the removal of one or more methyl groups from the methoxy moieties on the phenyl rings.

The Metabolic Pathway

The metabolic conversion of this compound proceeds through a stepwise demethylation process. The initial and most significant metabolic step is the mono-O-demethylation, which results in the formation of desmethylthis compound (DMCTA) .[1] This metabolite is considered the principal active form of the drug. Further demethylation can occur, leading to the formation of a bis-O-demethylated metabolite .[2]

Below is a diagram illustrating the metabolic pathway of this compound.

Active Metabolites and Estrogenic Activity

The estrogenic potency of this compound's metabolites is significantly greater than that of the parent compound. This is attributed to the presence of free hydroxyl groups, which are crucial for binding to and activating estrogen receptors.

Quantitative Analysis of Estrogenic Activity

While specific Ki and EC50 values for the direct metabolites of this compound are not widely reported in publicly available literature, the principle of increased potency following demethylation is well-established for similar compounds. For context, the relative binding affinity (RBA) of various compounds to the estrogen receptor can be compared.

Table 1: Estrogenic Activity Data of this compound and Related Compounds

| Compound | EC50 (MCF-7 cells) | Ki (Estrogen Receptor) | Relative Binding Affinity (RBA) |

| This compound | 28 nM[3] | 500 nM[3] | Data not available |

| Desmethylthis compound | Data not available | Data not available | Data not available |

| Bis-desmethylthis compound | Data not available | Data not available | Data not available |

| Estradiol | ~0.1 nM | ~0.1 nM | 100 |

Experimental Protocols

The study of this compound metabolism and the activity of its metabolites involves several key experimental techniques. Below are detailed methodologies for commonly cited experiments.

In Vitro Metabolism Using Liver Microsomes

This protocol is designed to assess the metabolic conversion of this compound in a controlled in vitro environment.

Objective: To determine the rate of metabolism of this compound and identify the resulting metabolites.

Materials:

-

Rat liver microsomes

-

This compound

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Internal standard for analytical quantification

Procedure:

-

Prepare a reaction mixture containing rat liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer.

-

Add the NADPH regenerating system to the reaction mixture.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding this compound (e.g., at a final concentration of 10 µM).

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw aliquots of the reaction mixture.

-

Quench the reaction immediately by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant for the disappearance of the parent compound and the appearance of metabolites using HPLC-MS/MS.

Workflow Diagram:

Metabolite Identification by HPLC-MS/MS

Objective: To identify and structurally characterize the metabolites of this compound from in vitro or in vivo samples.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to separate the parent drug from its more polar metabolites (e.g., start with 95% A, ramp to 95% B).

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive ESI

-

Scan Type: Full scan for parent ions and product ion scan for fragmentation analysis.

-

Collision Energy: Optimized for fragmentation of the parent drug and expected metabolites.

Data Analysis:

-

Identify the mass-to-charge ratio (m/z) of the parent this compound molecule.

-

Search for potential metabolites by looking for characteristic mass shifts corresponding to demethylation (-14 Da for CH2).

-

Perform product ion scans on the parent and potential metabolite peaks to obtain fragmentation patterns.

-

Compare the fragmentation patterns to aid in structural elucidation.

Signaling Pathways

The active metabolites of this compound, being estrogenic, exert their effects by binding to and activating estrogen receptors (ERs), primarily ERα and ERβ. This interaction initiates a cascade of molecular events that ultimately alter gene expression.

Estrogen Receptor Signaling

Upon binding of an active metabolite like DMCTA, the estrogen receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. The activated ER dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, leading to the recruitment of co-activator proteins and the initiation of gene transcription.

Pharmacokinetic Data

Detailed pharmacokinetic parameters for this compound and its metabolites in humans are not extensively documented in recent literature. However, it is known to be highly lipophilic, leading to its storage in adipose tissue and a prolonged duration of action.[1][2] The oral route of administration is crucial for its efficacy, as parenteral administration would bypass the first-pass metabolism in the liver, reducing the formation of active metabolites.[1]

Table 2: General Pharmacokinetic Profile of this compound

| Parameter | Value/Description |

| Absorption | Well absorbed orally. |

| Distribution | Highly lipophilic, significant storage in adipose tissue.[1][2] |

| Metabolism | Hepatic; extensive first-pass metabolism to active metabolites.[1][2] |

| Elimination | Primarily through bile and feces. |

| Half-life | Long, due to slow release from fat stores.[1] |

Conclusion

This compound serves as a compelling example of a prodrug whose therapeutic utility is entirely dependent on its in vivo metabolic activation. The O-demethylation of this compound in the liver produces active metabolites, most notably desmethylthis compound, which are potent estrogens. These metabolites then engage the classical estrogen receptor signaling pathway to elicit their physiological effects. While the general principles of its pharmacology are understood, a notable gap exists in the public domain regarding specific quantitative data on the binding affinities, potencies, and pharmacokinetic profiles of its purified metabolites. Further research to elucidate these specific parameters would provide a more complete understanding of this compound's mechanism of action and could inform the development of future selective estrogen receptor modulators.

References

Estrogenic and antiestrogenic activities of Chlorotrianisene

An In-depth Technical Guide on the Core Estrogenic and Antiestrogenic Activities of Chlorotrianisene

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (CTA), chemically known as tri-p-anisylchloroethylene, is a synthetic, non-steroidal estrogen belonging to the triphenylethylene group.[1] First introduced for medical use in 1952, it was prescribed for conditions such as menopausal symptoms and as a palliative treatment for prostate cancer.[1][2] CTA is structurally related to other well-known selective estrogen receptor modulators (SERMs) like tamoxifen and clomifene.[1] It is characterized by a complex pharmacological profile, exhibiting both estrogenic and antiestrogenic activities depending on the target tissue.[1][3] Notably, CTA itself is an inactive prodrug that requires metabolic activation in the liver to exert its effects.[1][4] Its high lipophilicity leads to storage in adipose tissue, resulting in a prolonged duration of action.[1] Although now discontinued, the study of CTA provides valuable insights into the mechanisms of SERMs.[1][2]

Core Mechanism of Action: A Duality of Function

This compound's biological activities are mediated through its interaction with estrogen receptors (ERα and ERβ). However, the parent compound has little to no binding affinity for these receptors.[4] It must first undergo O-demethylation by cytochrome P-450 enzymes in the liver to form active metabolites, which are responsible for its pharmacological effects.[1][4]

The ultimate response—whether estrogenic or antiestrogenic—is context-dependent, relying on factors such as the specific target tissue, the relative expression levels of ERα and ERβ, and the presence of various co-regulatory proteins (co-activators and co-repressors) that are recruited to the receptor-ligand complex.

Signaling Pathway

Upon entering a target cell, the active metabolite of this compound binds to estrogen receptors in the cytoplasm. This binding event causes the dissociation of heat shock proteins, leading to a conformational change in the receptor and subsequent dimerization. The activated receptor-ligand complex then translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This interaction modulates gene transcription, leading to the synthesis of proteins that produce the final physiological response. In some tissues, the complex promotes transcription (estrogenic effect), while in others, it may compete with endogenous estradiol or recruit co-repressors, thereby inhibiting transcription (antiestrogenic effect).

Caption: Generalized signaling pathway for this compound's metabolic activation and action.

Quantitative Data Presentation

The following table summarizes available quantitative data on the in vitro activity of this compound, providing a basis for assessing its potency.

| Cell Line | Assay Type | Endpoint Measured | Value | Activity Profile | Reference |

| MCF-7 | Cell Proliferation | Growth Stimulation | EC50 = 28 nM | Estrogenic | [3] |

| MCF-7 | Receptor Binding | Inhibition Constant | Ki = 500 nM | Estrogenic | [3] |

Note: Comprehensive, modern comparative binding affinity data for this compound across ERα and ERβ is limited due to its discontinuation.

Experimental Protocols

The characterization of compounds like this compound relies on a suite of standardized in vitro assays.[5][6] The methodologies for two fundamental assays are detailed below.

Protocol: Competitive Estrogen Receptor Binding Assay

This assay is designed to measure the relative affinity of a test compound for the estrogen receptor compared to a radiolabeled ligand, typically [³H]estradiol.[5]

Caption: Experimental workflow for a competitive estrogen receptor binding assay.

Methodology Details:

-

Reagents: Purified recombinant human ERα or ERβ, [³H]estradiol, and the test compound (this compound).

-

Incubation: A constant concentration of ER and [³H]estradiol are incubated with varying concentrations of the test compound in a suitable buffer.

-

Equilibrium: The mixture is incubated, typically at 4°C, for a sufficient period (e.g., 18-24 hours) to reach binding equilibrium.

-

Separation: Unbound ligands are removed. A common method is the addition of a dextran-coated charcoal slurry, which adsorbs small, free molecules, followed by centrifugation.

-

Quantification: The radioactivity in the supernatant, which contains the receptor-bound [³H]estradiol, is measured using a liquid scintillation counter.

-

Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of test compound that inhibits 50% of [³H]estradiol binding) is determined.

Protocol: E-SCREEN (Estrogen-Screen) Cell Proliferation Assay

The E-SCREEN assay uses an estrogen-responsive cell line (typically MCF-7 human breast cancer cells) to measure the proliferative (estrogenic) or anti-proliferative (antiestrogenic) effect of a compound.[6][7]

Caption: Experimental workflow for the E-SCREEN cell proliferation assay.

Methodology Details:

-

Cell Preparation: MCF-7 cells are weaned off hormones by culturing them in a medium lacking phenol red (a weak estrogen) and supplemented with charcoal-dextran stripped fetal bovine serum.

-

Treatment: Cells are seeded in plates and, after attachment, are treated with the test compound (CTA) across a range of concentrations. Controls include a vehicle (e.g., DMSO), a positive control (17β-estradiol), and for antiestrogenicity, co-treatment of a fixed concentration of estradiol with varying concentrations of CTA.

-

Incubation: The cells are incubated for approximately 6 days.

-

Quantification: The assay is terminated by fixing the cells and staining them with an agent that binds to cellular proteins, such as Sulforhodamine B (SRB). After washing away excess dye, the bound dye is solubilized and the absorbance is read on a plate reader, which is proportional to the cell number.

-

Analysis: The proliferative effect is often calculated relative to the maximal proliferation induced by estradiol. EC50 (for estrogenicity) or IC50 (for antiestrogenicity) values are determined from the dose-response curves.

Conclusion

This compound is a classic example of a selective estrogen receptor modulator, possessing a pharmacological profile that includes both estrogenic and antiestrogenic activities. Its function is dictated by its metabolic activation and subsequent interaction with estrogen receptors in a tissue-specific manner. While the discontinuation of CTA has limited the availability of modern quantitative data, the foundational studies and the experimental protocols used to characterize its activity remain highly relevant. Understanding the dualistic nature of CTA and the methodologies used to dissect it provides a crucial framework for the ongoing research and development of new, more selective, and safer SERMs for various therapeutic applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Inactivation of the uterine estrogen receptor binding of estradiol during P-450 catalyzed metabolism of this compound (TACE). Speculation that TACE antiestrogenic activity involves covalent binding to the estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of in vitro assays for determination of estrogenic activity in the environment [www2.mst.dk]

- 6. researchgate.net [researchgate.net]

- 7. In Vitro Assay Systems for the Assessment of Oestrogenicity | Pocket Dentistry [pocketdentistry.com]

An In-depth Technical Guide on the Binding Affinity of Chlorotrianisene for Estrogen Receptors Alpha and Beta

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorotrianisene (CTA), a non-steroidal synthetic estrogen, has historically been used in hormone replacement therapy. As a selective estrogen receptor modulator (SERM), its interaction with the two estrogen receptor subtypes, alpha (ERα) and beta (ERβ), is of significant interest for understanding its therapeutic actions and potential for drug development. This technical guide provides a comprehensive overview of the binding affinity of this compound for ERα and ERβ, presenting quantitative data, detailed experimental methodologies, and a visualization of the associated signaling pathways. Notably, available data suggests that this compound exhibits a preferential binding affinity for ERβ over ERα.

Quantitative Binding Affinity Data

The binding affinity of this compound for estrogen receptors alpha and beta has been quantified using various metrics, including Relative Binding Affinity (RBA), inhibitory constant (Ki), and half-maximal effective concentration (EC50). The available data is summarized in the tables below for direct comparison.

Table 1: Relative Binding Affinity (RBA) of this compound for ERα and ERβ

| Compound | ERα RBA (%) | ERβ RBA (%) | Receptor Source | Reference |

| This compound | 1.74 | 15.30 | Human (α), Rat (β) | [1] |

| Estradiol | 100 | 100 | Human (α), Rat (β) | [1] |

RBA is calculated relative to estradiol (RBA = 100%). A higher RBA value indicates a stronger binding affinity.

Table 2: Inhibitory Constant (Ki) and Half-Maximal Effective Concentration (EC50) of this compound

| Parameter | Value | Cell Line | Predominant Receptor | Reference |

| Ki | 500 nM | MCF-7 | ERα | [2] |

| EC50 | 28 nM | MCF-7 | ERα | [2] |

MCF-7 cells are human breast cancer cells that predominantly express ERα.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited for determining the binding affinity of this compound.

Competitive Radioligand Binding Assay for Relative Binding Affinity (RBA)

This protocol is based on the methodology described by Kuiper et al. (1997), which is the likely primary source for the RBA values presented in Table 1.[1]

Objective: To determine the relative binding affinity of this compound for ERα and ERβ by measuring its ability to compete with a radiolabeled estrogen for receptor binding.

Materials:

-

Receptors: In vitro synthesized human ERα and rat ERβ proteins.

-

Radioligand: [3H]17β-estradiol.

-

Competitor: this compound.

-

Assay Buffer: Tris-HCl buffer containing protease inhibitors.

-

Separation Matrix: Hydroxylapatite slurry.

-

Scintillation Cocktail and Counter.

Workflow:

References

Early Clinical Studies and Original Therapeutic Indications of Chlorotrianisene: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorotrianisene, a synthetic, non-steroidal estrogen, was first introduced for medical use in 1952.[1] Known by the trade name TACE (tri-p-anisylchloroethylene), it emerged during a period of intense exploration into synthetic hormonal alternatives.[2][3] As a member of the triphenylethylene group, it is structurally related to diethylstilbestrol (DES).[3] This technical guide provides an in-depth analysis of the early clinical studies that established the original therapeutic indications of this compound, focusing on the period of the 1950s and 1960s. It details the initial understanding of its mechanism of action, experimental protocols of the era, and the quantitative outcomes of these foundational studies.

Core Properties and Mechanism of Action

This compound is a prodrug that is metabolized in the liver to its active form, desmethylthis compound, a weak estrogenic compound.[1] A key characteristic of this compound is its high lipophilicity, leading to its storage in adipose tissue.[1] This storage results in a slow release of the active compound, giving it a prolonged duration of action.[1]

Early research identified this compound as an estrogen receptor agonist.[2][3] It was later understood to act as a selective estrogen receptor modulator (SERM), exhibiting predominantly estrogenic effects with some antiestrogenic activity.[3] This dual activity is believed to be a result of its interaction with estrogen receptors, leading to conformational changes that modulate gene expression in a tissue-specific manner.

Original Therapeutic Indications and Early Clinical Data

The primary therapeutic indications for this compound established in its early clinical use were the management of menopausal symptoms, palliative treatment of advanced prostate cancer, and the suppression of postpartum lactation. It was also investigated for dysfunctional uterine bleeding.

Management of Menopausal Symptoms

This compound was widely used for the alleviation of vasomotor symptoms associated with menopause, such as hot flashes and vaginal dryness.[2]

Experimental Protocols: Early clinical trials for menopausal symptoms often relied on patient-reported outcomes and physician assessments. A common tool that emerged during this era was the Kupperman Index, developed in 1953, which provided a structured method for evaluating the severity of eleven common menopausal symptoms. Patients were typically postmenopausal women experiencing significant vasomotor symptoms.

Quantitative Data Summary:

| Indication | Dosage | Number of Patients | Key Outcomes | Source |

| Menopausal Symptoms | 12-18 mg/day | Not specified in available abstracts | Alleviation of hot flashes, vaginal dryness, and mood swings. | [2] |

Palliative Treatment of Advanced Prostate Cancer

Following the discovery that prostate cancer growth could be inhibited by androgen deprivation, estrogens became a cornerstone of palliative therapy.[4] this compound was utilized in this context.[3]

Experimental Protocols: The evaluation of treatment response in early prostate cancer trials was less standardized than modern criteria. Assessments often included monitoring changes in prostate size via palpation, and tracking levels of serum acid and alkaline phosphatases as markers of disease activity.[4] Patient-reported outcomes, such as pain relief, were also critical endpoints.

Quantitative Data Summary:

| Indication | Dosage | Number of Patients | Key Outcomes | Source |

| Prostate Cancer | 48 mg/day | Not specified in available abstracts | Palliative effects. Notably, it did not significantly suppress plasma levels of follicle-stimulating and luteinizing hormones.[5] | [3][5] |

Suppression of Postpartum Lactation

For mothers who were unable or chose not to breastfeed, this compound was used to prevent or reduce breast engorgement and milk production.[6][7]

Experimental Protocols: Clinical trials for lactation suppression were often double-blind and placebo-controlled.[6] The primary endpoints were the degree of breast engorgement, milk leakage, and the need for other supportive measures, as assessed by both patients and clinicians.

Quantitative Data Summary:

| Indication | Dosage | Number of Patients | Key Outcomes | Source |

| Suppression of Postpartum Lactation | Not specified in available abstracts | A double-blind trial was conducted. | Effective suppression of lactation. | [1][6] |

Dysfunctional Uterine Bleeding

The estrogenic properties of this compound also led to its investigation for the management of certain menstrual irregularities, such as dysfunctional uterine bleeding.

Experimental Protocols: Studies in this area would have focused on the regulation of menstrual cycles and the reduction of excessive or irregular bleeding. Patient diaries tracking menstrual patterns and blood loss would have been a primary method of data collection.

Quantitative Data Summary:

| Indication | Dosage | Number of Patients | Key Outcomes | Source |

| Dysfunctional Uterine Bleeding | Not specified in available abstracts | Not specified in available abstracts | Investigated for management of menstrual irregularities. | [8] |

Experimental Workflow for Early Clinical Trials

The general workflow for early clinical trials of this compound would have followed a logical progression from patient selection to outcome assessment, albeit with methodologies that were less standardized than today's.

Conclusion

The early clinical studies of this compound in the 1950s and 1960s established its role as a versatile synthetic estrogen for a range of hormone-related conditions. Its unique pharmacokinetic profile, characterized by storage in adipose tissue and prolonged activity, offered a distinct therapeutic option at the time. While the methodologies of these early trials were rudimentary by modern standards, they successfully identified the primary therapeutic benefits of this compound in managing menopausal symptoms, palliating advanced prostate cancer, and suppressing postpartum lactation. This historical perspective is crucial for understanding the evolution of hormone therapy and the development of later-generation selective estrogen receptor modulators.

References

- 1. Treatments for suppression of lactation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Hormonal Therapy in Prostate Cancer: Historical Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. A double-blind trial of this compound in the suppression of lactation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Use of this compound (TACE) for suppression of postpartum lactation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Predictors of early androgen deprivation treatment failure in prostate cancer with bone metastases - PMC [pmc.ncbi.nlm.nih.gov]

The Triad of Triphenylethylenes: A Structural and Mechanistic Dissection of Chlorotrianisene, Tamoxifen, and Clomiphene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract